3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione
Overview
Description
The compound “3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione” is a chemically differentiated building block used in organic synthesis and medicinal chemistry .
Synthesis Analysis
This compound is traditionally challenging to access. It is used specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The molecular weight of this compound is 318.23 . The IUPAC name is 3-(((3-bromobenzyl)amino)methyl)tetrahydrothiophene 1,1-dioxide .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Biodegradable Polymers for Tissue Engineering
Research by Fuoco et al. (2016) explored the design and synthesis of biodegradable aliphatic polyesters with pendant thiol-protected groups for tissue engineering applications. The study introduced a monomer similar in structure to the requested compound, aimed at creating functionalized copolyesters. These copolyesters were further modified to bind cysteine-containing peptides, resulting in porous scaffolds with enhanced cell interaction capabilities, indicating their potential in regenerative medicine and tissue engineering (Fuoco, Finne‐Wistrand, & Pappalardo, 2016).
Antimicrobial and Anticancer Activities
Giles et al. (2007) synthesized and evaluated the biological activities of substituted thiophenyl derivatives of indane-1,3-dione, a structural relative of the compound . The synthesized compounds were tested for anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities. Some compounds showed moderate activities, suggesting the potential of structurally similar compounds in pharmaceutical applications (Giles, Prakash, & Ramseshu, 2007).
Synthesis and Characterization of Polymer Materials
Yıldız and Tuyun (2018) focused on the synthesis of novel thio-substituted aminonaphthoquinones, utilizing compounds with structural similarities to the one requested for the creation of materials with potential medicinal chemistry applications. The new compounds were characterized and hinted at possible biological activities, demonstrating the utility of such chemicals in the development of novel materials and drugs (Yıldız & Tuyun, 2018).
Functionalized Polymers for Advanced Applications
Veld, Dijkstra, and Feijen (1992) described the synthesis of polyesteramides with pendant functional groups through the ring-opening copolymerization of morpholine-2,5-dione derivatives. The presence of protected functional groups in these polymers allows for further modification, showcasing the versatility of using thiolane-based compounds for creating polymers with specific functional properties (Veld, Dijkstra, & Feijen, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-12-3-1-2-10(6-12)7-14-8-11-4-5-17(15,16)9-11/h1-3,6,11,14H,4-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMGMHMJMNSTKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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